2-Methyl-5-oxo-5H-chromeno[3,4-C]pyridine-1-carbonitrile
CAS No.: 113018-99-8
Cat. No.: VC15940472
Molecular Formula: C14H8N2O2
Molecular Weight: 236.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 113018-99-8 |
|---|---|
| Molecular Formula | C14H8N2O2 |
| Molecular Weight | 236.22 g/mol |
| IUPAC Name | 2-methyl-5-oxochromeno[3,4-c]pyridine-1-carbonitrile |
| Standard InChI | InChI=1S/C14H8N2O2/c1-8-10(6-15)13-9-4-2-3-5-12(9)18-14(17)11(13)7-16-8/h2-5,7H,1H3 |
| Standard InChI Key | MTWJOGJIIFMJLD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC=C2C(=C1C#N)C3=CC=CC=C3OC2=O |
Introduction
Chemical Structure and Nomenclature
The molecular framework of 2-methyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitrile consists of a benzopyran moiety fused to a pyridine ring at the [3,4-c] position (Figure 1). The chromeno[3,4-c]pyridine system is annulated such that the pyridine ring shares carbons 3 and 4 with the chromene component. Substituents include:
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A methyl group at position 2 of the pyridine ring.
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A keto group at position 5, contributing to the compound’s planar conformation.
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A carbonitrile group at position 1, inducing electronic effects on the aromatic system.
The IUPAC name derives from the parent chromeno[3,4-c]pyridine system, with substituents prioritized according to the Cahn-Ingold-Prelog rules. The carbonitrile group (-C≡N) at position 1 and the methyl group at position 2 are numbered based on the pyridine ring’s orientation.
Figure 1: Structural representation of 2-methyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitrile.
Synthesis and Reaction Mechanisms
Multicomponent One-Pot Synthesis
The compound is typically synthesized via a one-pot, two-step cascade reaction involving:
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Knoevenagel condensation between salicylaldehyde derivatives and malononitrile dimer.
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Pinner cyclization and subsequent alcohol addition under reflux conditions .
For example, heating salicylaldehyde 1a, malononitrile dimer 2, and methanol 3a at 170°C yields the target compound through intermediate formation (Scheme 1) . The reaction proceeds via:
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Formation of a Knoevenagel adduct (6), followed by hydroxide-catalyzed cyclization to an unsaturated intermediate (5).
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Markovnikov addition of methanol to 5, generating intermediate 7, which undergoes tautomerization and cyclization to the final product .
Table 1: Optimization of reaction conditions for synthesizing 2-methyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitrile.
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Methanol | 65 |
| Temperature (Stage I) | Room temperature | — |
| Temperature (Stage II) | Reflux (65–70°C) | — |
| Catalyst | None (autocatalytic) | — |
Alternative Routes Using 3-Aminocrotonitrile
3-Aminocrotonitrile reacts with 3-acetylcoumarins to form 5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitriles under mild conditions . This method allows for introducing diverse substituents at positions 2 and 4 of the chromenopyridine system. For instance, reacting 3-aminocrotonitrile with 3-acetyl-6-methylcoumarin yields the 6-methyl derivative in 72% yield .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum (DMSO-d6) exhibits characteristic signals:
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A singlet at δ 2.83 ppm for the methyl group at position 2 .
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Aromatic protons between δ 7.45–8.21 ppm, with a deshielded proton at position 10 (δ ~8.17 ppm) due to the electron-withdrawing nitrile group .
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Absence of NH or OH signals, confirming the absence of tautomeric forms .
The 13C NMR spectrum reveals:
Infrared (IR) Spectroscopy
Key IR absorptions include:
Mass Spectrometry
The molecular ion peak ([M]⁺) appears at m/z 252 (calculated for C₁₄H₉N₂O₂), with fragmentation patterns confirming the loss of CO (28 amu) and CN (26 amu) groups .
Electronic Effects and Reactivity
The carbonitrile group at position 1 exerts a strong electron-withdrawing effect, polarizing the aromatic system and enhancing electrophilic substitution at position 10 . This is evidenced by the downfield shift of the C10 proton in 1H NMR (δ >8 ppm) . The methyl group at position 2 provides steric hindrance, directing further functionalization to the chromene moiety.
Table 2: Electronic effects of substituents on the chromenopyridine system.
| Substituent | Position | Electronic Effect | Impact on Reactivity |
|---|---|---|---|
| -CN | 1 | Electron-withdrawing (-I) | Activates position 10 for SEAr |
| -CH₃ | 2 | Electron-donating (+I) | Steric hindrance at position 2 |
| =O | 5 | Electron-withdrawing (-M) | Stabilizes enolate formation |
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